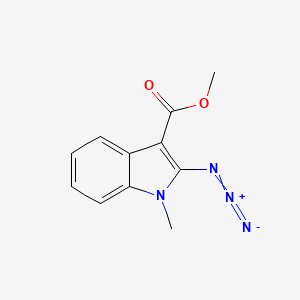
Methyl 2-azido-1-methylindole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-azido-1-methylindole-3-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many pharmacologically active compounds
Mecanismo De Acción
Target of Action
Methyl 2-azido-1-methylindole-3-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis and palladium-catalyzed reactions can be adapted for larger-scale production, ensuring efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-azido-1-methylindole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted indole derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions, such as using hydrogenation catalysts.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogenation catalysts, and alkynes for cycloaddition reactions. The conditions often involve controlled temperatures and the use of solvents like toluene or acetic acid .
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, amines, and triazoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-azido-1-methylindole-3-carboxylate has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives such as:
- Methyl 1-methylindole-3-carboxylate
- 2-Methyl-1H-indole-3-carboxylate
- Indole-3-acetic acid
Uniqueness
Methyl 2-azido-1-methylindole-3-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other indole derivatives that may lack this functional group .
Propiedades
IUPAC Name |
methyl 2-azido-1-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-15-8-6-4-3-5-7(8)9(11(16)17-2)10(15)13-14-12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLDRSYTPNKVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1N=[N+]=[N-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














